Teglicar (ST1326), formerly known as SP61374, is a synthetic compound derived from aminocarnitine. [, ] It functions as a potent, selective, and reversible inhibitor of Liver Carnitine Palmitoyltransferase 1 (L-CPT1). [, , ] L-CPT1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. [, ] By inhibiting L-CPT1, Teglicar regulates lipid metabolism and influences cellular energy pathways. [, , ]
Teglicar was developed as part of research aimed at finding new antihyperglycemic agents. The compound's efficacy has been demonstrated in various animal models and cell lines, showing significant effects on glucose homeostasis and cellular viability in cancer studies.
Teglicar falls under the category of pharmacological agents known as CPT1 inhibitors. It is specifically classified as a reversible inhibitor, meaning its effects can be reversed upon cessation of the drug.
The synthesis of Teglicar involves several chemical reactions that yield the final compound from simpler precursors. The precise synthetic route has not been disclosed in detail within the available literature, but it typically involves:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and selectivity for the desired product.
Teglicar's molecular structure features a specific arrangement that allows it to effectively bind to the active site of CPT1. The compound is characterized by:
The molecular formula and weight of Teglicar are typically represented as follows:
Teglicar primarily acts through reversible inhibition of CPT1, leading to a series of biochemical reactions:
The interaction between Teglicar and CPT1 can be characterized using kinetic studies to determine parameters such as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and binding affinity.
Teglicar's mechanism involves competitive inhibition at the active site of CPT1, which is crucial for transporting acylcarnitines across mitochondrial membranes. The inhibition leads to:
Studies have shown that Teglicar can reduce glucose production by up to 62% in isolated hepatocytes and significantly improve insulin sensitivity without affecting peripheral glucose utilization .
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly used to confirm the identity and purity of Teglicar during synthesis .
Teglicar has several notable applications in scientific research:
Carnitine Palmitoyltransferase 1 (CPT1) serves as the critical gatekeeper for mitochondrial fatty acid β-oxidation (FAO), a process essential for cellular energy homeostasis. This enzyme system comprises three membrane-bound components: CPT1 (outer mitochondrial membrane), carnitine-acylcarnitine translocase (CACT, inner membrane), and CPT2 (inner membrane surface). CPT1 catalyzes the rate-limiting transesterification of long-chain acyl-CoA molecules into acylcarnitines, enabling their transport across the mitochondrial membrane for β-oxidation [3] [6]. Mammals express three tissue-specific CPT1 isoforms with distinct kinetic and regulatory properties:
Table 1: CPT1 Isoforms and Their Functional Characteristics
Isoform | Primary Tissue Distribution | Malonyl-CoA Sensitivity | Km for Carnitine |
---|---|---|---|
CPT1A (L-CPT1) | Liver, kidney, fibroblasts, pancreas | High (IC50 ≈ 1-2 µM) | High (≈ 30-50 µM) |
CPT1B (M-CPT1) | Skeletal/cardiac muscle, adipose | Very high (IC50 ≈ 0.1 µM) | Low (≈ 500 µM) |
CPT1C (Brain-CPT1) | Brain (hypothalamus, hippocampus) | Low | Unknown |
The liver isoform (CPT1A) demonstrates particular metabolic significance as it regulates hepatic ketogenesis and gluconeogenesis during fasting by controlling long-chain fatty acid flux into mitochondria [2]. Inhibition of this isoform disrupts energy production from lipids, forcing cells toward glucose utilization—a therapeutic strategy for disorders of metabolic dysregulation. Genetic deficiency of CPT1A manifests with hypoketotic hypoglycemia, hepatic encephalopathy, and unexpected neurological sequelae including speech disorders, highlighting its non-redundant role in energy metabolism [3] [7].
Teglicar (chemical name: (R)-N-(tetradecylcarbamoyl)-aminocarnitine; synonyms: ST-1326, ST1326; CAS: 250694-07-6) is a synthetic substrate mimetic derived from aminocarnitine, designed to competitively inhibit CPT1A. Its molecular structure features a 14-carbon alkyl chain mimicking palmitoyl-CoA, coupled to a modified carnitine moiety through a hydrolytically stable amide bond [4] [8]. This molecular design confers:
Table 2: Teglicar's In Vitro Pharmacological Profile
Parameter | Value | Experimental System |
---|---|---|
CPT1A IC50 | 0.68 ± 0.13 µM | Isolated rat hepatocytes |
CPT1A Ki | 0.36 ± 0.04 µM | Recombinant human CPT1A |
Selectivity Ratio (CPT1A:CPT1B) | ~39:1 | Cardiac vs. hepatic mitochondria |
Molecular Weight | 399.61 g/mol | C22H45N3O3 |
Teglicar exhibits favorable pharmacokinetics with oral bioavailability, enabling chronic in vivo studies. In solution, it demonstrates stability in DMSO (10 mM stock) and limited aqueous solubility (10 mg/mL in water), requiring formulation optimization for therapeutic applications [1] [8].
The therapeutic targeting of CPT1 emerged from two convergent insights: (1) the recognition of dysregulated fatty acid oxidation in diabetes and cancer, and (2) the clinical failure of first-generation CPT inhibitors due to toxicity. Early irreversible CPT inhibitors like etomoxir and perhexiline demonstrated antihyperglycemic effects but caused severe cardiac and hepatic toxicity due to non-selective inhibition of CPT1B and CPT2 [2] [8]. This prompted the rational design of reversible, isoform-selective inhibitors.
Teglicar was developed through structure-activity optimization of palmitoylcarnitine analogs, culminating in its identification as a lead compound in 2003 [4]. Its development rationale spans two therapeutic domains:
Metabolic Disorders: In diabetes, excessive hepatic gluconeogenesis contributes to fasting hyperglycemia. Since fatty acid oxidation provides ATP and acetyl-CoA (a pyruvate carboxylase allosteric activator) for gluconeogenesis, CPT1A inhibition offered a mechanism to reduce endogenous glucose production [2]. Proof-of-concept studies demonstrated that Teglicar reduced glucose output by 50-72% in isolated hepatocytes and suppressed endogenous glucose production by 62% during pancreatic clamps in healthy rats [2].
Oncological Applications: The "Warburg effect" initially emphasized cancer's reliance on glycolysis. However, many tumors exhibit metabolic plasticity, utilizing FAO for survival during nutrient stress, metastasis, and chemoresistance. CPT1A is overexpressed in aggressive cancers including lymphoma, leukemia, and canine mammary tumors (CMTs) [5] [9]. Teglicar's ability to disrupt lipid-driven energy production selectively targets this vulnerability.
Emerging evidence also implicates mitochondrial dysfunction in neurodegeneration. In Huntington's disease (HD), mutant huntingtin protein disrupts mitochondrial function, forcing compensatory reliance on FAO. Teglicar's neuroprotective effects in HD models thus represent a third therapeutic application [6].
Table 3: Preclinical Efficacy of Teglicar Across Disease Models
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
db/db Diabetic Mice | 38% reduction in glycemia; 30% decrease in fructosamine; improved insulin sensitivity | Suppressed hepatic gluconeogenesis; reduced ketogenesis [2] |
High-Fat Diet Mice | Normalized glycemia (-19%); reduced insulinemia (-53%); increased hepatic triglycerides (no liver damage) | Shift from lipid to glucose oxidation; enhanced insulin signaling [2] |
Canine Mammary Tumors | IC50 = 7.9-13.5 µM; caspase-dependent apoptosis; reduced viability up to 92% | Mitochondrial damage; caspase-9/8/3 activation [5] |
Drosophila HD Model | Improved locomotor function; reduced neurodegeneration | Restoration of carnitine-related gene expression; metabolic reprogramming [6] |
Teglicar exemplifies the evolution of CPT1 inhibitors from toxic metabolic modifiers to targeted therapies with multimodal potential. Its reversible mechanism and isoform selectivity address historical safety concerns while retaining potent on-target effects across diverse pathological contexts. Ongoing research continues to refine its therapeutic applicability in disorders of metabolic dysregulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7